Phosphoric acid--octa-2,7-dien-1-ol (1/3)
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Overview
Description
Phosphoric acid–octa-2,7-dien-1-ol (1/3) is a compound with the molecular formula C24H45O7P and a molecular weight of 476.584 g/mol It is a derivative of octa-2,7-dien-1-ol, a compound characterized by the presence of two double bonds in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–octa-2,7-dien-1-ol (1/3) typically involves the reaction of octa-2,7-dien-1-ol with phosphoric acid. The reaction conditions often include:
Temperature: Moderate temperatures to ensure the stability of the double bonds.
Catalysts: Acidic catalysts to facilitate the esterification process.
Solvents: Organic solvents such as dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and controlled environments ensures the production of high-quality phosphoric acid–octa-2,7-dien-1-ol (1/3).
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–octa-2,7-dien-1-ol (1/3) can undergo various chemical reactions, including:
Oxidation: The double bonds in the octa-2,7-dien-1-ol moiety can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated compound.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for oxidation reactions.
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl or acyl phosphates.
Scientific Research Applications
Phosphoric acid–octa-2,7-dien-1-ol (1/3) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving phosphate groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of phosphoric acid–octa-2,7-dien-1-ol (1/3) involves its interaction with molecular targets through its phosphate group and double bonds. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The double bonds can undergo addition reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
Octa-2,7-dien-1-ol: The parent compound without the phosphate group.
Phosphoric acid–octa-2,7-dien-1-ol (1/2): A similar compound with a different stoichiometric ratio of phosphoric acid.
Octa-2,7-dien-1-ol, propanoic acid: Another derivative with a propanoic acid group instead of phosphoric acid.
Uniqueness
Phosphoric acid–octa-2,7-dien-1-ol (1/3) is unique due to the presence of both a phosphate group and double bonds, which confer distinct chemical reactivity and potential applications. Its ability to participate in phosphorylation and addition reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
176533-62-3 |
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Molecular Formula |
C24H45O7P |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
octa-2,7-dien-1-ol;phosphoric acid |
InChI |
InChI=1S/3C8H14O.H3O4P/c3*1-2-3-4-5-6-7-8-9;1-5(2,3)4/h3*2,6-7,9H,1,3-5,8H2;(H3,1,2,3,4) |
InChI Key |
FETIOROJEMSSIB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCO.C=CCCCC=CCO.C=CCCCC=CCO.OP(=O)(O)O |
Origin of Product |
United States |
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